Ethyl 2-[(3-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with the molecular formula and a CAS number of 312949-63-6. This compound belongs to the class of cycloheptathiophenes, which are characterized by their unique cyclic structures and potential biological activities. The presence of the bromobenzoyl group suggests applications in medicinal chemistry and organic synthesis.
The compound is classified under various chemical databases, including ChemBK and ChemicalBook, where it is noted for its structural features and potential utility in pharmaceuticals. Its classification as a thiophene derivative highlights its relevance in organic synthesis and medicinal chemistry.
The synthesis of ethyl 2-[(3-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multi-step synthetic routes that include:
The synthesis may require specific conditions such as controlled temperatures, inert atmosphere (nitrogen or argon), and purification techniques like recrystallization or chromatography to isolate the desired product.
The molecular structure of ethyl 2-[(3-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate features:
CCOC(=O)C1=C(SC2=C1CCCCC2)N
.Ethyl 2-[(3-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can participate in several chemical reactions:
The reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in determining the reaction pathways and yields.
The mechanism by which ethyl 2-[(3-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate exerts its effects is not fully elucidated but can be hypothesized based on its structural features:
Ethyl 2-[(3-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate finds applications primarily in:
This compound represents a significant area of interest for researchers working on novel therapeutic agents and synthetic methodologies in organic chemistry.
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6